n-Butyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide
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Overview
Description
n-Butyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a quinoxaline derivative with a butyl isocyanate in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
n-Butyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction may produce tetrahydroquinoxalines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of n-Butyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a benzene ring fused to a pyrazine ring.
Dihydroquinoxaline: A reduced form of quinoxaline with additional hydrogen atoms.
Quinoxaline-2,3-dione: An oxidized derivative of quinoxaline.
Uniqueness
n-Butyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide is unique due to the presence of the butyl group and the carbothioamide functional group. These structural features may confer specific properties and activities that distinguish it from other quinoxaline derivatives.
Properties
Molecular Formula |
C13H17N3OS |
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Molecular Weight |
263.36 g/mol |
IUPAC Name |
N-butyl-3-oxo-2,4-dihydroquinoxaline-1-carbothioamide |
InChI |
InChI=1S/C13H17N3OS/c1-2-3-8-14-13(18)16-9-12(17)15-10-6-4-5-7-11(10)16/h4-7H,2-3,8-9H2,1H3,(H,14,18)(H,15,17) |
InChI Key |
XHXOJCABIYRFMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)N1CC(=O)NC2=CC=CC=C21 |
Origin of Product |
United States |
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